N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
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Description
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Several studies have demonstrated the potential of sulfonamide and benzothiazole derivatives as inhibitors of human carbonic anhydrase isoforms, which are vital for various physiological functions including respiration, acid-base balance, and carbon dioxide transport. The inhibition of these enzymes by sulfonamide-based compounds, including structures similar to the one , has implications for therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer (Distinto et al., 2019) (Yılmaz et al., 2015).
Anticancer Activity
Derivatives of benzothiazole and sulfonamide have shown promise in anticancer research, demonstrating activities such as pro-apoptotic effects on melanoma cell lines and inhibition of cancer cell proliferation. The chemical backbone similar to the compound suggests potential utility in designing anticancer agents, particularly through mechanisms involving cell cycle arrest and apoptosis induction (Yılmaz et al., 2015).
Antimicrobial and Antiviral Applications
Compounds with benzothiazole and sulfonamide moieties have been explored for their antimicrobial properties, offering a basis for developing new antimicrobial agents. Furthermore, their structural features suggest potential for antiviral research, including investigations into COVID-19 drug applications, by inhibiting vital enzymes or interacting with viral proteins (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-14-7-9-25(10-8-14)32(27,28)16-5-3-15(4-6-16)21(26)23-22-24(2)17-11-18-19(30-13-29-18)12-20(17)31-22/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIZUUOQECCXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC5=C(C=C4S3)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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